10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid
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Overview
Description
Brucine sulfate is a sulfate salt of brucine, an alkaloid extracted from the seeds of the Strychnos nux-vomica tree. Brucine is known for its bitter taste and high toxicity. It is closely related to strychnine and is commonly used in various pharmacological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brucine sulfate can be synthesized through the reaction of brucine with sulfuric acid. The process involves dissolving brucine in a suitable solvent, such as ethanol, and then adding sulfuric acid to form the sulfate salt. The reaction is typically carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, brucine sulfate is produced by extracting brucine from the seeds of Strychnos nux-vomica using solvents like ethanol or methanol. The extracted brucine is then reacted with sulfuric acid to form brucine sulfate. The product is further purified through recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Brucine sulfate undergoes various chemical reactions, including:
Oxidation: Brucine sulfate can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of brucine.
Substitution: Brucine sulfate can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxidized derivatives of brucine, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Brucine sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral resolving agent in stereospecific chemical syntheses.
Biology: Brucine sulfate is employed in studies related to its toxicological effects and interactions with biological systems.
Medicine: It has been investigated for its potential anti-tumor, anti-inflammatory, and analgesic properties.
Industry: Brucine sulfate is used in the production of certain dyes and as a reagent in analytical chemistry.
Mechanism of Action
Brucine sulfate exerts its effects through various molecular targets and pathways. It is known to interact with the central nervous system, where it can block calcium channels in the myocardium, leading to reduced calcium content and decreased oxygen consumption. This mechanism is associated with its negative inotropic effect and potential anti-arrhythmic properties . Additionally, brucine sulfate has been shown to inhibit the proliferation of certain cancer cells by regulating calcium concentration and mitochondrial depolarization .
Comparison with Similar Compounds
Brucine sulfate is closely related to several other compounds, including:
Strychnine: Another alkaloid from Strychnos nux-vomica, known for its higher toxicity compared to brucine.
Vomicine: A compound with a similar structure but different pharmacological properties.
Calebassine: Another related alkaloid with distinct bioactivity.
Conophylline: A compound with similar structural features but different applications.
Brucine sulfate is unique due to its specific pharmacological profile, including its potential anti-tumor and anti-inflammatory effects, despite its high toxicity .
Properties
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H26N2O4.H2O4S/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSIGALSOEZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54N4O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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